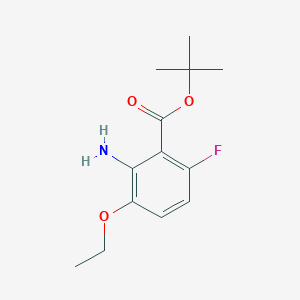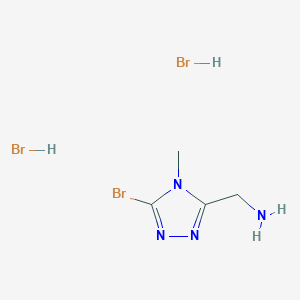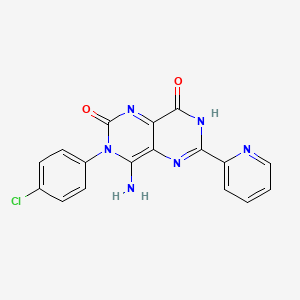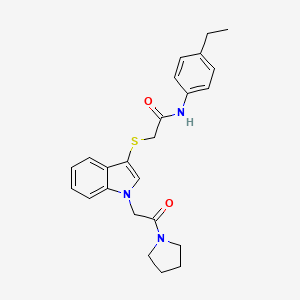
4-bromo-5-methyl-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-methyl-2,3-dihydro-1H-isoindole is a chemical compound with the CAS Number: 1427361-78-1 . It has a molecular weight of 212.09 . The IUPAC name for this compound is 4-bromo-5-methylisoindoline .
Molecular Structure Analysis
The InChI code for 4-bromo-5-methyl-2,3-dihydro-1H-isoindole is 1S/C9H10BrN/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3,11H,4-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine and methyl groups.Physical And Chemical Properties Analysis
4-bromo-5-methyl-2,3-dihydro-1H-isoindole is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, including 4-bromo-5-methyl-2,3-dihydro-1H-isoindole, play a significant role in cell biology . They are important types of molecules and natural products . The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years .
Treatment of Cancer Cells
Indole derivatives have been used for the treatment of cancer cells . They show various biologically vital properties . For example, 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles, which are similar to 4-bromo-5-methyl-2,3-dihydro-1H-isoindole, showed high anti-tumor activity .
Treatment of Microbes
Indole derivatives are also used in the treatment of microbes . They have shown effectiveness in inhibiting the growth of various types of microbes .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . They have shown effectiveness in treating a wide range of disorders .
Synthesis of Solid Hexacoordinate Complexes
4-Bromopyrazole, a compound similar to 4-bromo-5-methyl-2,3-dihydro-1H-isoindole, has been used in the preparation of solid hexacoordinate complexes . This suggests potential applications of 4-bromo-5-methyl-2,3-dihydro-1H-isoindole in the synthesis of such complexes.
Anti-HIV-1 Activity
Indolyl and oxochromenyl xanthenone derivatives, which are similar to 4-bromo-5-methyl-2,3-dihydro-1H-isoindole, have shown anti-HIV-1 activity . This suggests potential applications of 4-bromo-5-methyl-2,3-dihydro-1H-isoindole in anti-HIV-1 research.
Antimicrobial Activity
Hydrazide-hydrazones, a class of compounds similar to 4-bromo-5-methyl-2,3-dihydro-1H-isoindole, have shown significant antimicrobial activity . This suggests potential applications of 4-bromo-5-methyl-2,3-dihydro-1H-isoindole in antimicrobial research.
Mechanism of Action
Safety and Hazards
The safety information for 4-bromo-5-methyl-2,3-dihydro-1H-isoindole indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used . Hazard statements include H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively .
properties
IUPAC Name |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHGVTOKBOXBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CNC2)C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B2971021.png)


![1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/no-structure.png)

![3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride](/img/structure/B2971033.png)
![N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2971034.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide](/img/structure/B2971037.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2971041.png)
![3-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2971042.png)
![Tert-butyl 3-[oxan-4-ylmethyl(prop-2-enoyl)amino]azetidine-1-carboxylate](/img/structure/B2971043.png)